(2S)-2-(3,5-difluorophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

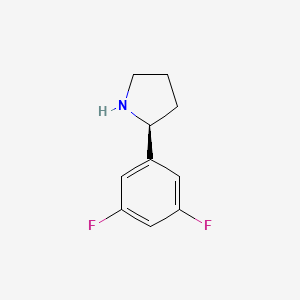

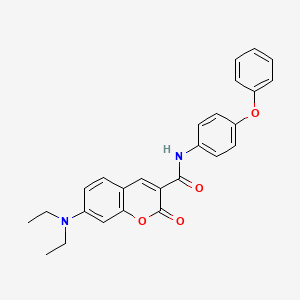

“(2S)-2-(3,5-difluorophenyl)pyrrolidine” is a chemical compound with the IUPAC name (2S)-2-(3,5-difluorophenyl)pyrrolidine . It has a molecular weight of 183.2 . It is available in liquid form .

Molecular Structure Analysis

The molecular formula of “(2S)-2-(3,5-difluorophenyl)pyrrolidine” is C10H11F2N . The InChI code for this compound is 1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 .Physical And Chemical Properties Analysis

“(2S)-2-(3,5-difluorophenyl)pyrrolidine” is a liquid at room temperature . It is stored in a refrigerator .Scientific Research Applications

Microwave-Assisted Fluorination of 2-Acylpyrroles

Microwave-assisted fluorination techniques offer a route to modify pyrrolidine structures, facilitating the synthesis of fluorinated derivatives. These derivatives, including (2S)-2-(3,5-difluorophenyl)pyrrolidine, can have applications in medicinal chemistry and material science due to their unique electronic properties. The synthesis of dihydrofluorohymenidin as the first fluorinated pyrrole-imidazole alkaloid demonstrates the potential of such fluorinated compounds in diverse scientific research areas, from pharmaceutical development to organic electronics (Troegel & Lindel, 2012).

Reactivity of Perfluoropentaphenylborole with Alkynes

The study on the reactivity of perfluoropentaphenylborole with alkynes reveals insights into the formation of novel borane complexes. Such research underscores the importance of (2S)-2-(3,5-difluorophenyl)pyrrolidine and related structures in developing new materials with potential applications in catalysis and material sciences (Fan et al., 2010).

Synthesis of Triarylpyridine Derivatives

The synthesis of 2,4,6-triarylpyridine derivatives, closely related to pyrrolidine structures, highlights the compound's role in creating molecules with significant biological and pharmaceutical properties. These derivatives have applications ranging from photodynamic cell-specific cancer therapy to agrochemicals, demonstrating the broad potential of pyrrolidine derivatives in both health and agricultural sectors (Maleki, 2015).

Novel Soluble Polyimides Derived from Pyridinoxy Phenyl Hexafluoropropane

Research into novel fluorinated polyimides derived from structures akin to (2S)-2-(3,5-difluorophenyl)pyrrolidine showcases the material's application in developing high-performance polymers. These polymers have excellent solubility, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace applications (Guan et al., 2014).

Rhenium(I) Triscarbonyl Complexes for CO2 Binding

The development of rhenium(I) triscarbonyl complexes involving pyrrolidine derivatives indicates the role of (2S)-2-(3,5-difluorophenyl)pyrrolidine in environmental chemistry, specifically in capturing and converting CO2. This research demonstrates the potential of such compounds in addressing climate change by facilitating CO2 sequestration and utilization (Stichauer et al., 2017).

Safety And Hazards

properties

IUPAC Name |

(2S)-2-(3,5-difluorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOTHVFVJELEL-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(3,5-difluorophenyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)

![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)

![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)